molecular formula C7H16O2Si B14482459 Trimethyl[(oxolan-2-yl)oxy]silane CAS No. 65769-92-8

Trimethyl[(oxolan-2-yl)oxy]silane

Cat. No.: B14482459
CAS No.: 65769-92-8
M. Wt: 160.29 g/mol
InChI Key: YEKUVQLVLUJGLB-UHFFFAOYSA-N
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Description

Trimethyl[(oxolan-2-yl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxolan-2-yloxy group. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(oxolan-2-yl)oxy]silane typically involves the reaction of trimethylsilyl chloride with oxolan-2-ol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(oxolan-2-yl)oxy]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including alcohols, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while substitution reactions can produce a variety of organosilicon compounds .

Scientific Research Applications

Trimethyl[(oxolan-2-yl)oxy]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl[(oxolan-2-yl)oxy]silane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound an effective protecting group in organic synthesis. The molecular targets and pathways involved include interactions with hydroxyl and amino groups on biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Another organosilicon compound used as a silylating agent.

    Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.

    Trimethylsilyl cyanide: Used in nucleophilic addition reactions.

Uniqueness

Trimethyl[(oxolan-2-yl)oxy]silane is unique due to its combination of a trimethylsilyl group with an oxolan-2-yloxy group, which provides enhanced stability and reactivity compared to other silylating agents. This makes it particularly useful in applications requiring robust protection of functional groups .

Properties

CAS No.

65769-92-8

Molecular Formula

C7H16O2Si

Molecular Weight

160.29 g/mol

IUPAC Name

trimethyl(oxolan-2-yloxy)silane

InChI

InChI=1S/C7H16O2Si/c1-10(2,3)9-7-5-4-6-8-7/h7H,4-6H2,1-3H3

InChI Key

YEKUVQLVLUJGLB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCCO1

Origin of Product

United States

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